![molecular formula C46H54F12FeP2 B12307343 Ferrocene,1-[(1R)-1-[bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ethyl]-2-[2-(dicyclohexylphosphino)phenyl]-, (1S)-](/img/structure/B12307343.png)
Ferrocene,1-[(1R)-1-[bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ethyl]-2-[2-(dicyclohexylphosphino)phenyl]-, (1S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ferrocen, 1-[(1R)-1-[bis[3,5-bis(trifluormethyl)phenyl]phosphino]ethyl]-2-[2-(dicyclohexylphosphino)phenyl]-, (1S)- ist eine komplexe organometallische Verbindung. Es verfügt über einen Ferrocenkern, der eine Sandwichverbindung aus zwei Cyclopentadienylringen ist, die an ein zentrales Eisenatom gebunden sind. Die Verbindung ist außerdem mit Phosphinogruppen funktionalisiert, was sie zu einem wertvollen Liganden in verschiedenen katalytischen Prozessen macht.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Ferrocen, 1-[(1R)-1-[bis[3,5-bis(trifluormethyl)phenyl]phosphino]ethyl]-2-[2-(dicyclohexylphosphino)phenyl]-, (1S)- umfasst in der Regel die folgenden Schritte:
Bildung des Ferrocenkerns: Der erste Schritt umfasst die Herstellung von Ferrocen durch Reaktion von Cyclopentadienylanion mit Eisen(II)-chlorid.
Funktionalisierung mit Phosphinogruppen: Der Ferrocenkern wird dann durch eine Reihe von Substitutionsreaktionen mit Phosphinogruppen funktionalisiert. Dies beinhaltet die Verwendung von Reagenzien wie Chlorphosphinen und Basenkatalysatoren, um die Phosphinogruppen an bestimmten Positionen an den Cyclopentadienylringen einzuführen.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet:
Massenherstellung von Ferrocen: Die großtechnische Synthese von Ferrocen erfolgt durch Reaktion von Cyclopentadienylnatrium mit Eisen(II)-chlorid.
Funktionalisierung: Das Ferrocen wird dann mit Phosphinogruppen unter Verwendung von Reagenzien und Katalysatoren in Industriequalität funktionalisiert, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Ferrocen, 1-[(1R)-1-[bis[3,5-bis(trifluormethyl)phenyl]phosphino]ethyl]-2-[2-(dicyclohexylphosphino)phenyl]-, (1S)- durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Ferroceniumionen zu bilden.
Reduktion: Es kann aus Ferroceniumionen wieder zu Ferrocen reduziert werden.
Substitution: Die Phosphinogruppen können Substitutionsreaktionen mit anderen Elektrophilen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Eisen(III)-chlorid und Silbernitrat.
Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid verwendet.
Substitution: Reagenzien wie Chlorphosphine und Basen wie Natriumhydrid werden häufig verwendet.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Ferroceniumsalze, substituierte Ferrocene und verschiedene Phosphinderivate.
Wissenschaftliche Forschungsanwendungen
Ferrocen, 1-[(1R)-1-[bis[3,5-bis(trifluormethyl)phenyl]phosphino]ethyl]-2-[2-(dicyclohexylphosphino)phenyl]-, (1S)- hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Ligand in der homogenen Katalyse verwendet, insbesondere bei asymmetrischen Hydrierungen und Kreuzkupplungsreaktionen.
Biologie: Die Verbindung wird wegen ihres Potenzials in Wirkstoff-Abgabesystemen untersucht, da sie stabil und funktionalisierbar ist.
Medizin: Es werden laufende Forschungsarbeiten durchgeführt, um seine Verwendung in der Krebstherapie und als diagnostisches Instrument zu untersuchen.
Industrie: Es wird aufgrund seiner katalytischen Eigenschaften bei der Herstellung von Feinchemikalien und Arzneimitteln eingesetzt.
Wirkmechanismus
Der Mechanismus, durch den Ferrocen, 1-[(1R)-1-[bis[3,5-bis(trifluormethyl)phenyl]phosphino]ethyl]-2-[2-(dicyclohexylphosphino)phenyl]-, (1S)- seine Wirkung entfaltet, beinhaltet:
Molekularziele: Die Verbindung wirkt als Ligand und koordiniert mit Metallzentren in katalytischen Zyklen.
Beteiligte Wege: Es erleichtert verschiedene katalytische Prozesse, indem es Übergangszustände und Zwischenprodukte stabilisiert und so die Aktivierungsenergie von Reaktionen senkt.
Wirkmechanismus
The mechanism by which Ferrocene,1-[(1R)-1-[bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ethyl]-2-[2-(dicyclohexylphosphino)phenyl]-, (1S)- exerts its effects involves:
Molecular Targets: The compound acts as a ligand, coordinating with metal centers in catalytic cycles.
Pathways Involved: It facilitates various catalytic processes by stabilizing transition states and intermediates, thereby lowering the activation energy of reactions.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Ferrocen, 1-[bis[3,5-bis(trifluormethyl)phenyl]phosphino]-2-[(1R)-1-[bis(1,1-dimethylethyl)phosphino]ethyl]-, (1R)-
- Ferrocen, 1-[bis(3,5-dimethylphenyl)phosphino]-2-[(1R)-1-[bis(3,5-dimethylphenyl)phosphino]ethyl]-, (1S)-
- Ferrocen, 1-[bis[4-(trifluormethyl)phenyl]phosphino]-2-[(1R)-1-(dimethylamino)ethyl]-, (1R)-
Einzigartigkeit
Ferrocen, 1-[(1R)-1-[bis[3,5-bis(trifluormethyl)phenyl]phosphino]ethyl]-2-[2-(dicyclohexylphosphino)phenyl]-, (1S)- ist aufgrund seiner spezifischen Funktionalisierung mit sowohl Trifluormethyl- als auch Dicyclohexylphosphinogruppen einzigartig. Diese einzigartige Kombination erhöht seine Stabilität und katalytische Effizienz, was es zu einer wertvollen Verbindung in verschiedenen Anwendungen macht.
Eigenschaften
Molekularformel |
C46H54F12FeP2 |
|---|---|
Molekulargewicht |
952.7 g/mol |
IUPAC-Name |
bis[3,5-bis(trifluoromethyl)phenyl]-[1-[2-(2-dicyclohexylphosphanylphenyl)cyclopentyl]ethyl]phosphane;cyclopentane;iron |
InChI |
InChI=1S/C41H44F12P2.C5H10.Fe/c1-25(34-16-10-17-35(34)36-15-8-9-18-37(36)55(30-11-4-2-5-12-30)31-13-6-3-7-14-31)54(32-21-26(38(42,43)44)19-27(22-32)39(45,46)47)33-23-28(40(48,49)50)20-29(24-33)41(51,52)53;1-2-4-5-3-1;/h8-9,15,18-25,30-31,34-35H,2-7,10-14,16-17H2,1H3;1-5H2; |
InChI-Schlüssel |
SNRUKJLXYKUZDU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1CCCC1C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)P(C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)C6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F.C1CCCC1.[Fe] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


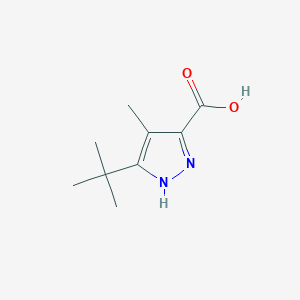
![3-[(2r)-Pyrrolidin-2-yl]propan-1-ol hydrochloride](/img/structure/B12307267.png)
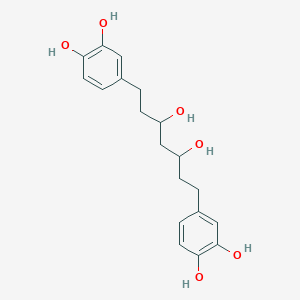
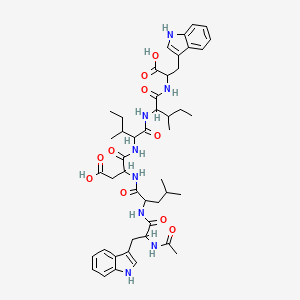
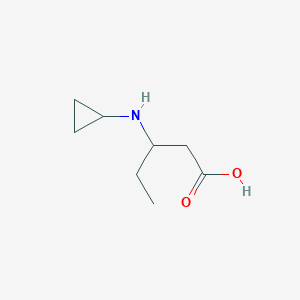
![[17-acetyloxy-4-ethoxy-8-(furan-3-yl)-12-hydroxy-1,9,11,16-tetramethyl-5,14-dioxapentacyclo[11.6.1.02,11.06,10.016,20]icos-9-en-19-yl] (E)-3-phenylprop-2-enoate](/img/structure/B12307288.png)

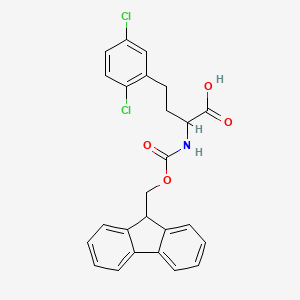
![4,6-Diamino-3-[(6-amino-6-deoxyhexopyranosyl)oxy]-2-hydroxycyclohexyl 3-amino-3-deoxyhexopyranoside](/img/structure/B12307306.png)

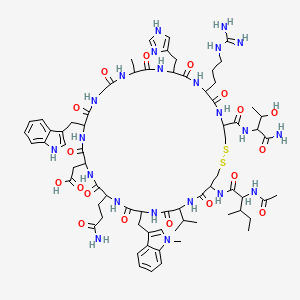
![Sodium ({4-[2-(aminocarbonothioyl)carbono-hydrazonoyl]phenyl}amino)methanesulfonate hydrate](/img/structure/B12307329.png)
![[6-[3-Acetamido-5-acetyloxy-2-acetylsulfanyl-6-(benzoyloxymethyl)oxan-4-yl]oxy-3,4,5-tribenzoyloxyoxan-2-yl]methyl benzoate](/img/structure/B12307332.png)
![9,10-Secocholesta-5,7,10(19)-triene-3,25-diol,1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (1a,3b,5Z,7E)-](/img/structure/B12307358.png)
